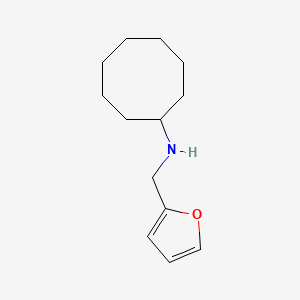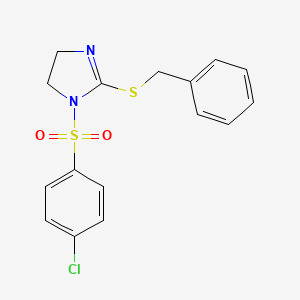
2-Benciltiolsulfanyl-1-(4-clorofenil)sulfonil-4,5-dihidroimidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylsulfanyl group, a chlorobenzenesulfonyl group, and a dihydroimidazole ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced by reacting benzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.
Synthesis of the 4-Chlorobenzenesulfonyl Intermediate: The 4-chlorobenzenesulfonyl chloride can be synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Formation of the Dihydroimidazole Ring: The dihydroimidazole ring can be formed by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Final Coupling Reaction: The benzylsulfanyl intermediate and the 4-chlorobenzenesulfonyl intermediate are then coupled with the dihydroimidazole ring under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzenesulfonyl group can be reduced to form the corresponding benzenesulfonyl group.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzenesulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, while the chlorobenzenesulfonyl group can form covalent bonds with nucleophilic sites in proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole
- 2-(benzylsulfanyl)-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
- 2-(benzylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-(benzylsulfanyl)-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBZNMMQICPMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)
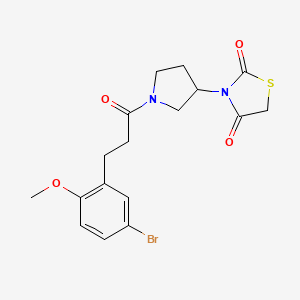
![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2544985.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)
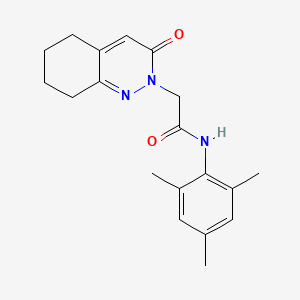
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2544990.png)
![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)
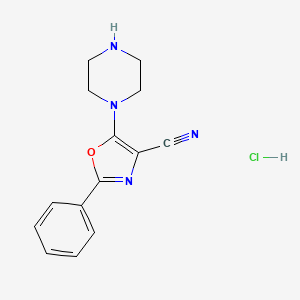
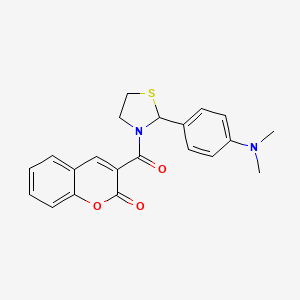
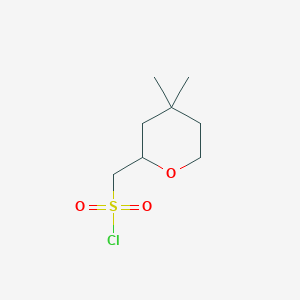
![1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2544999.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2545001.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2545003.png)
